7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine
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Overview
Description
7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the use of thioglycoside derivatives, which are designed and synthesized as novel compounds targeting specific biological activities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis method suggests potential for industrial applications, given its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential inhibitor for enzymes like CDK2, which are targets for cancer treatment.
Biological Studies: The compound exhibits cytotoxic activities against various cancer cell lines, making it a candidate for anti-cancer drug development.
Pharmaceutical Research: Its unique structure allows for the design of novel therapeutic agents with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it inhibits CDK2/cyclin A2, leading to the disruption of cell cycle progression in cancer cells. This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function and thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and is also explored for its anti-cancer properties.
Uniqueness
7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine stands out due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
7-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-12-5-2-4-8-3-9-11(4)6(7)10-5/h2-3H,1H3,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPOFJAVRRIAKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=NN2C(=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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